Tecovirimat monohydrate

Übersicht

Beschreibung

Tecovirimat monohydrate, sold under the brand name Tpoxx, is an antiviral medication specifically designed to combat orthopoxviruses, including smallpox, monkeypox, and cowpox . It was the first antipoxviral drug approved in the United States in 2018 . Tecovirimat works by inhibiting the function of a major envelope protein required for the production of extracellular virus, thus preventing the virus from leaving an infected cell and hindering its spread within the body .

Vorbereitungsmethoden

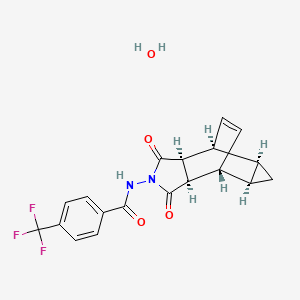

Synthetic Routes and Reaction Conditions: The synthesis of tecovirimat monohydrate involves a two-step process starting from cycloheptatriene . The first step is a Diels–Alder reaction of cycloheptatriene with maleic anhydride to form the main ring system . The second step involves a reaction with 4-trifluoromethylbenzhydrazide to produce the cyclic imide of the drug .

Industrial Production Methods: . This method ensures the purity and stability of the compound for pharmaceutical use.

Analyse Chemischer Reaktionen

Key Structural Features:

Metabolic Pathways

Tecovirimat undergoes enzymatic hydrolysis and glucuronidation, primarily mediated by UGT1A1 and UGT1A4 .

Metabolites and Excretion:

| Metabolite | Enzyme Involved | Pharmacological Activity | Excretion Route (% Dose) |

|---|---|---|---|

| M4 | UGT1A1/UGT1A4 | Inactive | Urine (24.4%) |

| M5 | Hydrolysis | Inactive | Urine (30.3%) |

| TFMBA | Hydrolysis | Inactive | Feces (23%) |

Stability and Degradation

This compound demonstrates stability under physiological conditions but undergoes pH-independent hydrolysis in aqueous environments .

Degradation Characteristics:

| Condition | Observation | Source |

|---|---|---|

| Aqueous Hydrolysis | Forms M4, M5, and TFMBA metabolites | |

| Thermal Stability | Stable up to 150°C (crystalline Form I) | |

| Photostability | No significant degradation under light |

Drug-Drug Interactions via Enzyme Modulation

Tecovirimat modulates cytochrome P450 enzymes, impacting co-administered drugs:

Enzyme Interaction Profile:

| Enzyme | Effect | Clinical Implication |

|---|---|---|

| CYP3A4 | Weak induction (~20%) | Reduced efficacy of CYP3A4 substrates (e.g., midazolam) |

| CYP2B6 | Weak induction | Potential dose adjustment for efavirenz |

| CYP2C8 | Weak inhibition | Increased exposure to repaglinide |

| CYP2C19 | Weak inhibition | Elevated levels of omeprazole |

Analytical and Synthetic Challenges

Wissenschaftliche Forschungsanwendungen

Tecovirimat-Monohydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von antiviralen Mechanismen und Wirkstoffdesign verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Mechanismen.

5. Wirkmechanismus

Tecovirimat-Monohydrat übt seine antiviralen Wirkungen aus, indem es das Orthopoxvirus-VP37-Hüllverpackungsprotein hemmt . Dieses Protein ist für die Produktion von extrazellulären Viruspartikeln unerlässlich. Durch die Blockierung dieses Proteins verhindert Tecovirimat, dass das Virus infizierte Zellen verlässt, wodurch seine Ausbreitung im Wirt behindert wird . Die Wirkung des Arzneimittels ist hochspezifisch für Orthopoxviren, was es zu einer wirksamen Behandlung für Krankheiten macht, die durch diese Viren verursacht werden.

Ähnliche Verbindungen:

Cidofovir: Ein weiteres antivirales Mittel, das zur Behandlung von Orthopoxvirusinfektionen eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.

Brincidofovir: Ein Derivat von Cidofovir mit verbesserten pharmakokinetischen Eigenschaften.

Einzigartigkeit von Tecovirimat: Tecovirimat ist einzigartig in seiner spezifischen Hemmung des VP37-Hüllverpackungsproteins, das ein neuartiges Ziel im Vergleich zu anderen Antiviralen darstellt . Diese Spezifität reduziert die Wahrscheinlichkeit von Kreuzresistenz mit anderen antiviralen Medikamenten und erhöht seine Wirksamkeit gegen Orthopoxviren.

Wirkmechanismus

Tecovirimat monohydrate exerts its antiviral effects by inhibiting the orthopoxvirus VP37 envelope wrapping protein . This protein is essential for the production of extracellular virus particles. By blocking this protein, tecovirimat prevents the virus from leaving infected cells, thereby hindering its spread within the host . The drug’s action is highly specific to orthopoxviruses, making it an effective treatment for diseases caused by these viruses.

Vergleich Mit ähnlichen Verbindungen

Cidofovir: Another antiviral used to treat orthopoxvirus infections, but with a different mechanism of action.

Brincidofovir: A derivative of cidofovir with improved pharmacokinetic properties.

Uniqueness of Tecovirimat: Tecovirimat is unique in its specific inhibition of the VP37 envelope wrapping protein, which is a novel target compared to other antivirals . This specificity reduces the likelihood of cross-resistance with other antiviral drugs and enhances its effectiveness against orthopoxviruses.

Biologische Aktivität

Tecovirimat monohydrate, marketed as TPOXX, is an antiviral medication primarily developed for the treatment of orthopoxvirus infections, including smallpox and monkeypox. Its mechanism of action involves inhibiting the viral envelope protein, which is crucial for the virus's ability to spread within the host. This article provides a comprehensive overview of the biological activity of Tecovirimat, including pharmacokinetics, efficacy in clinical studies, and safety profiles.

Tecovirimat acts by targeting the viral protein involved in the formation of the viral envelope. By inhibiting this protein, Tecovirimat prevents the virus from spreading to neighboring cells. This mechanism has been shown to be effective against various orthopoxviruses in vitro, including variola (smallpox) and monkeypox viruses .

Pharmacokinetics

The pharmacokinetic profile of Tecovirimat is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Oral bioavailability increases with food intake. A moderate-fat meal can enhance drug exposure by approximately 39% .

- Distribution : The volume of distribution is approximately 383 L after intravenous administration and 1030 L after oral administration. Tecovirimat is 77-82% bound to plasma proteins .

- Metabolism : Tecovirimat is primarily metabolized by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A4, producing several inactive metabolites .

- Elimination : About 73% of the drug is excreted in urine as conjugates, while 23% is eliminated unchanged in feces . The half-life is approximately 19 hours after oral administration .

Efficacy in Animal Models

Studies have demonstrated significant efficacy in animal models:

- Non-Human Primates : In a study where Tecovirimat was administered to monkeys infected with monkeypox virus, treatment initiated three days post-infection resulted in 100% survival rates when given at doses equivalent to 400 mg/day for humans .

- Rabbitpox Virus Model : Similar results were observed in rabbits, where administration of Tecovirimat led to survival rates between 90-100% depending on the dosage used (20 mg/Kg to 120 mg/Kg) over a treatment period of 14 days .

PALM007 Trial

The PALM007 trial conducted in the Democratic Republic of Congo evaluated the safety and efficacy of Tecovirimat for treating mpox (monkeypox). Key findings include:

- Safety : Tecovirimat was well-tolerated among participants with no serious drug-related adverse events reported. Common side effects included headache and nausea .

- Efficacy : Initial analyses indicated that while Tecovirimat was safe, it did not significantly reduce the duration of mpox lesions compared to placebo groups. However, overall mortality was lower than expected during hospitalization .

Expanded Access Program

Under an expanded access program in the U.S., over 7,100 patients received Tecovirimat for various poxvirus infections. The outcomes showed that:

- Most patients experienced lesions in sensitive areas (83.5%) and pain (52.5%).

- Serious adverse events were primarily reported among severely immunocompromised patients .

Summary of Clinical Efficacy Data

Eigenschaften

CAS-Nummer |

1162664-19-8 |

|---|---|

Molekularformel |

C19H17F3N2O4 |

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate |

InChI |

InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+; |

InChI-Schlüssel |

QRHXYGPOQKLBJP-NPIFKJBVSA-N |

SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Isomerische SMILES |

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Kanonische SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ST-246; ST 246; ST246; SIGA-246; SIGA246; SIGA 246; Tecovirimat; TPOXX. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.